Product packaging for 1-Benzyl-3-(2,6-dimethylphenyl)urea(Cat. No.:CAS No. 134810-44-9)

1-Benzyl-3-(2,6-dimethylphenyl)urea

Cat. No.: B2857455
CAS No.: 134810-44-9
M. Wt: 254.333
InChI Key: YIYHZJQOHDWNNS-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2,6-dimethylphenyl)urea is a chemical compound belonging to the class of unsymmetrical urea derivatives, which are essential structural motifs in medicinal and agrochemical research . Urea derivatives are investigated for their diverse biological activities and are commonly explored as enzyme inhibitors or receptor modulators due to their ability to form key hydrogen-bonding interactions . Related benzyl urea compounds have been studied for their potential to activate specific biological pathways, such as TGF-β signaling, highlighting the therapeutic relevance of this chemical class . Furthermore, pyrazolyl urea analogs have demonstrated significant potential as anti-inflammatory agents by acting as p38α mitogen-activated protein kinase (MAPK) inhibitors, which play a crucial role in regulating the production of inflammatory cytokines like TNF-α . In the agrochemical sector, phenylurea derivatives are established as effective plant growth regulators, imitating the functions of phytohormones to enhance crop yield . From a synthetic chemistry perspective, modern methods for preparing unsymmetrical ureas like this one have evolved to include efficient, metal-free approaches using hypervalent iodine reagents, which offer a safer alternative to traditional isocyanate routes . This product is strictly for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N2O B2857455 1-Benzyl-3-(2,6-dimethylphenyl)urea CAS No. 134810-44-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3-(2,6-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-12-7-6-8-13(2)15(12)18-16(19)17-11-14-9-4-3-5-10-14/h3-10H,11H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYHZJQOHDWNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134810-44-9
Record name 1-BENZYL-3-(2,6-XYLYL)UREA
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Synthetic Strategies for 1 Benzyl 3 2,6 Dimethylphenyl Urea and Its Analogs

Established Synthetic Pathways for Urea (B33335) Derivatives

The formation of the urea linkage can be achieved through several reliable methods, each with its own set of advantages and limitations. The most common approaches involve the use of highly reactive isocyanate intermediates, multi-component reactions that offer efficiency and atom economy, and specific strategies tailored for the synthesis of unsymmetrical ureas.

Isocyanate/Isothiocyanate-Based Approaches

The reaction of an isocyanate with an amine is the most prevalent and straightforward method for the synthesis of urea derivatives. biointerfaceresearch.com In the context of 1-Benzyl-3-(2,6-dimethylphenyl)urea, this would involve the reaction of benzylamine (B48309) with 2,6-dimethylphenyl isocyanate, or conversely, benzyl (B1604629) isocyanate with 2,6-dimethylaniline. The high electrophilicity of the isocyanate carbon readily invites nucleophilic attack by the amine, leading to the formation of the stable urea bond. This method is generally high-yielding and proceeds under mild conditions. mdpi.com

Similarly, thiourea (B124793) analogs can be prepared by reacting an isothiocyanate with an amine. For instance, the reaction of phenyl isothiocyanate with various primary amines leads to a diverse range of N-aryl thiourea derivatives. tandfonline.com

Multi-component Reaction Methodologies for Urea Synthesis

Multi-component reactions (MCRs) have gained prominence as powerful tools in organic synthesis due to their ability to construct complex molecules in a single step from three or more reactants, thereby enhancing efficiency and reducing waste. researchgate.net For urea synthesis, MCRs offer an attractive alternative to traditional methods. One such approach involves the one-pot reaction of an aldehyde, a β-ketoester, and urea in the presence of an acid catalyst, as seen in the Biginelli reaction to form dihydropyrimidinones. researchgate.net

More direct MCR approaches to ureas can involve the in-situ generation of an isocyanate intermediate. For example, a one-pot synthesis of symmetrical and unsymmetrical ureas can be achieved from amino acids or amines and carbon dioxide, where the amine is first converted to a carbamate (B1207046) anion and then to an isocyanate using a reagent like thionyl chloride. e-journals.in Another reported multicomponent synthesis of urea derivatives utilizes a triphenylphosphine/trichloroisocyanuric acid system. asianpubs.org

Strategies for Unsymmetrical Urea Derivatives

The synthesis of unsymmetrical ureas requires careful selection of reagents and reaction conditions to avoid the formation of symmetrical byproducts. The isocyanate-amine reaction is inherently suited for this purpose, as the sequential addition of reactants can control the substitution pattern.

Alternative strategies have been developed to circumvent the direct use of potentially hazardous isocyanates. One such method involves the use of a hypervalent iodine reagent, such as PhI(OAc)₂, to mediate the coupling of amides and amines, proceeding through an in-situ generated isocyanate intermediate. biointerfaceresearch.com Transition metal-catalyzed methods have also been reported, although they can be limited by the cost and toxicity of the catalyst. biointerfaceresearch.com Another approach is the use of a solid-phase synthesis, where a resin-bound urea is reacted with an acyl chloride to produce disubstituted N-acylureas. reading.ac.uk

Precursor Compounds and Reaction Conditions Relevant to this compound

The most direct synthesis of this compound involves the reaction of benzylamine with 2,6-dimethylphenyl isocyanate.

Precursor Synthesis:

2,6-Dimethylphenyl isocyanate: This key precursor can be synthesized from 2,6-dimethylaniline. A common method involves the reaction of the aniline (B41778) with triphosgene (B27547) in a suitable solvent like dichloromethane (B109758). asianpubs.orgnih.gov

Reaction Conditions:

The reaction between benzylamine and 2,6-dimethylphenyl isocyanate is typically carried out in an inert solvent such as acetone (B3395972) or dichloromethane at room temperature. The reaction is generally exothermic and proceeds to completion within a few hours. asianpubs.org The product, being a solid, often precipitates from the reaction mixture and can be isolated by simple filtration.

Reactant 1Reactant 2SolventTemperatureOutcome
Benzylamine2,6-Dimethylphenyl isocyanateAcetoneRoom TemperatureHigh yield of this compound
2,6-DimethylanilineBenzyl isocyanateDichloromethaneRoom TemperatureHigh yield of this compound

Preparation of Related Benzyl Urea and Thiourea Analogs for Structure-Activity Exploration

To explore the structure-activity relationships (SAR) of this compound, a variety of analogs can be synthesized by modifying the benzyl and the dimethylphenyl moieties. This allows for the investigation of the effects of different substituents on the biological activity of the molecule. researchgate.net

For example, a series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives have been synthesized to evaluate their antiproliferative activities. nih.gov Similarly, novel N,N′-disubstituted urea and thiourea derivatives have been prepared and evaluated as potential anti-melanoma agents. tandfonline.com

The following table presents examples of related benzyl urea and thiourea analogs and their reported biological activities.

CompoundR1R2Biological ActivityReference
1a -H-HAntitumor tandfonline.com
1b -H-H (Thiourea)Antitumor tandfonline.com
9b 2-Bromophenyl4-hydroxy-3-methoxybenzyl (Thiourea)Antitumor tandfonline.com
10a 2,4-Difluorophenyl4-hydroxy-3-methoxybenzylAntitumor tandfonline.com
11b 2,4-Dichlorophenyl4-hydroxy-3-methoxybenzyl (Thiourea)Antitumor tandfonline.com
8c 4-(trifluoromethyl)phenyl3-methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzylAntiproliferative nih.gov
8e 4-methoxyphenyl3-methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzylAntiproliferative nih.gov

Purification and Characterization Techniques in Urea Synthesis

The purification of urea derivatives, which are often crystalline solids, is commonly achieved by recrystallization. biointerfaceresearch.comtandfonline.com Ethanol is a frequently used solvent for the recrystallization of N,N'-disubstituted ureas. e-journals.in The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. nih.gov

The characterization of the synthesized ureas is typically performed using a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectra of urea derivatives show characteristic absorption bands for the N-H stretching vibrations, typically in the range of 3200-3400 cm⁻¹, and a strong C=O (carbonyl) stretching vibration between 1630 and 1680 cm⁻¹. ijrpc.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compounds. rsc.org In the ¹H NMR spectrum, the N-H protons of the urea moiety typically appear as a broad singlet. The chemical shifts of the aromatic and benzylic protons provide information about the substitution pattern. The ¹³C NMR spectrum shows a characteristic signal for the urea carbonyl carbon, usually in the region of 150-160 ppm. rsc.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). rsc.org

The following table summarizes the key characterization data for N,N'-disubstituted ureas.

TechniqueKey FeatureTypical Range/Value
IR Spectroscopy N-H stretch3200-3400 cm⁻¹
C=O stretch1630-1680 cm⁻¹
¹H NMR Spectroscopy N-H protonsBroad singlet
¹³C NMR Spectroscopy C=O carbon150-160 ppm
Mass Spectrometry Molecular Ion PeakCorresponds to the molecular weight of the compound

Biological Activities and Molecular Mechanisms

Antiproliferative and Anticancer Activities of Benzyl (B1604629) Urea (B33335) Derivatives

Benzyl urea derivatives have demonstrated notable effects against the proliferation of various cancer cell lines, acting through several molecular pathways.

Inhibition of Cancer Cell Line Growth

Research has shown that certain benzyl urea derivatives can inhibit the growth of various human cancer cell lines. For instance, compound 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-(2-nitrobenzyl) urea has shown significant antiproliferative activity against T-cell leukemia (Jurkat J6), myelogenous leukemia (K562), and breast cancer (MCF-7) cell lines when tested at a concentration of 100 µg/mL. tandfonline.comchemicaljournal.inresearchgate.net In the K562 cell line, this compound exhibited a 42.05% decrease in cell proliferation, which was more potent than the reference standard, 5-fluorouracil, which showed a 7.76% decrease at the same concentration. tandfonline.com The same derivative also resulted in a 17.7% decrease in cell proliferation in Jurkat J6 cells and a significant effect in MCF-7 cells. tandfonline.com

Interactive Table: Antiproliferative Activity of a Benzyl Urea Derivative at 100 µg/mL

Induction of Apoptotic Pathways and Associated Protein Modulation

Some pyridine-containing compounds designed as VEGFR-2 inhibitors have been shown to induce apoptosis. For example, one potent candidate was found to increase the level of caspase-3 by 7.80-fold compared to the control. nih.gov Furthermore, it influenced the levels of BAX and Bcl-2 proteins, leading to an increase in the pro-apoptotic protein Bax to 261.4 pg/ml and a decrease in the anti-apoptotic protein Bcl-2 to 1.25 pg/ml, thereby promoting programmed cell death. nih.gov This compound also caused cell cycle arrest in the G2/M phase. nih.gov

Modulation of Cellular Processes, including Migration and Invasion

Studies have identified compounds that can inhibit cancer cell migration and/or invasion. nih.gov While the direct effect of 1-Benzyl-3-(2,6-dimethylphenyl)urea on migration and invasion is not explicitly detailed in the provided search results, the broader class of compounds affecting nuclear size has been shown to impact these metastatic processes. nih.gov

Targeted Intervention in Kinase Signaling

The inhibition of protein kinases is a key strategy in cancer therapy. google.com Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial protein kinase involved in angiogenesis, the formation of new blood vessels that tumors need to grow. nih.govnih.gov Benzyl urea derivatives have been investigated as potential VEGFR-2 inhibitors. researchgate.net In silico studies involving molecular docking have suggested that benzyl urea analogs can bind to the VEGFR-2 receptor. researchgate.net Some novel pyridine-containing compounds designed as VEGFR-2 inhibitors have shown potent inhibitory effects, with one compound demonstrating a significant inhibition of VEGFR-2 tyrosine kinase with an IC50 value of 2.17 μM, which was lower than the reference drug sorafenib (B1663141) (IC50 = 2.36 μM). nih.gov

Anti-inflammatory Properties

Beyond their anticancer potential, benzyl urea derivatives have also been explored for their anti-inflammatory effects.

Inhibition of Pro-inflammatory Mediators

Inflammation is a complex biological response, and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) play a central role. Some pyrazolyl urea derivatives have been shown to potently inhibit the lipopolysaccharide (LPS)-induced release of TNF-α in mice. nih.gov Additionally, certain novel thiourea (B124793) analogs of 3,4-dihydropyrimidin-2(1-H)-one derivatives have demonstrated promising anti-inflammatory activity by inhibiting both TNF-α and Interleukin-6 (IL-6). researchgate.net For instance, one of the most active compounds in this series exhibited 78% inhibition of TNF-α and 96% inhibition of IL-6 at a concentration of 10 μM. researchgate.net Furthermore, a potent immunomodulatory effect was observed with a pyridine-containing compound, which led to an 87% reduction in TNF-α. nih.gov

Interactive Table: Inhibition of Pro-inflammatory Cytokines by a Thiourea Analog

Enzyme Inhibition Profiles

The ability of this compound and its analogs to inhibit various enzymes is a significant area of investigation.

The inhibition of glycosidase enzymes such as α-amylase and α-glucosidase is a critical therapeutic approach for managing postprandial hyperglycemia in type 2 diabetes. nih.govnih.govmdpi.com These enzymes are responsible for the breakdown of dietary carbohydrates into absorbable monosaccharides. nih.govbrieflands.com While specific inhibitory data for this compound against these enzymes is not prominently available, studies on structurally related thiourea compounds have shown notable activity. For example, a related unsymmetrical thiourea, 1-(2,4-dimethylphenyl)-3-phenylthiourea, was found to be a potent inhibitor of α-amylase. researchgate.netdovepress.com

Table 1: α-Amylase Inhibitory Activity of a Related Thiourea Compound

Compound IC₅₀ (µg/mL)
1-(2,4-dimethylphenyl)-3-phenylthiourea 62 dovepress.com

This table displays the reported IC₅₀ value for a structurally similar thiourea compound, not this compound.

Protein tyrosine phosphatase 1B (PTP1B) has emerged as a significant target for the development of therapeutics for type 2 diabetes and obesity. rsc.orgnih.gov PTP1B is a key negative regulator of insulin (B600854) signaling. Research has identified that a series of substituted 1,3-benzyl urea derivatives show potential as PTP1B inhibitors. rsc.org One of the most active compounds in a studied series demonstrated 79.4% PTP1B inhibition. rsc.org This suggests that the 1,3-benzyl urea scaffold, which is the core structure of this compound, is a promising framework for designing PTP1B inhibitors.

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important for the management of neurodegenerative diseases like Alzheimer's disease. researchgate.netscispace.com While specific data on the cholinesterase inhibitory activity of this compound is scarce, related thiourea derivatives have been evaluated for this property. For instance, certain complex unsymmetrical thioureas have shown potent inhibition against both AChE and BChE, with IC₅₀ values of 63 µg/mL and 80 µg/mL, respectively, for the most active compound in one study. researchgate.netdovepress.com Another line of research has focused on benzylpiperidine moieties linked to an indanone core, which have proven to be highly potent and selective AChE inhibitors. nih.gov

Other Biological Activities

The potential antidiabetic activity of this compound is intrinsically linked to its enzyme inhibition profiles. The inhibition of PTP1B is a validated strategy for enhancing insulin sensitivity, and compounds based on the 1,3-benzyl urea structure have shown promising results in this area, not only inhibiting the enzyme but also demonstrating blood glucose-lowering effects in animal models. rsc.org Furthermore, the inhibition of α-amylase and α-glucosidase by related compounds points to another mechanism through which this class of molecules could exert antidiabetic effects by delaying carbohydrate digestion and glucose absorption. researchgate.netdovepress.com The development of N-glycosyl ureas has also been a fruitful area of research for creating potent antidiabetic agents. nih.gov

Antioxidant Capacities

There is currently no specific research data available that details the antioxidant capacities of this compound. While studies have been conducted on the antioxidant potential of various other urea and thiourea derivatives, the findings from those distinct compounds cannot be directly extrapolated to this compound. Therefore, its ability to act as a free radical scavenger or to modulate oxidative stress remains scientifically uncharacterized.

Influence on RAS Activation through SOS1-Mediated Nucleotide Exchange

There is no direct evidence to suggest that this compound influences RAS activation via direct interaction with the Son of Sevenless Homolog 1 (SOS1), a crucial guanine (B1146940) nucleotide exchange factor (GEF) for RAS.

However, an indirect link between the TGF-β pathway and RAS activation is well-established through non-canonical signaling. Beyond the canonical Smad-dependent pathway, TGF-β receptors can activate other signaling cascades, including the RAS-MAPK pathway. nih.gov This activation can occur when the TGF-β receptor type I (TβRI) phosphorylates the adaptor protein Shc. nih.govmdpi.com This phosphorylation creates a docking site for the GRB2-SOS1 complex, which is then recruited to the membrane to facilitate the exchange of GDP for GTP on RAS, leading to its activation. mdpi.comjcancer.orgencyclopedia.pub

Table 2: Key Components of the Non-Canonical TGF-β to RAS Pathway

Component Role Reference
TGF-β Ligand Initiates signaling by binding to its receptors. mdpi.com
TβRI/TβRII Receptor kinases that can phosphorylate adaptor proteins. nih.gov
Shc Adaptor protein phosphorylated by TβRI. mdpi.comencyclopedia.pub
GRB2 Adaptor protein that binds to phosphorylated Shc. mdpi.comjcancer.org
SOS1 Guanine nucleotide exchange factor that activates RAS. jcancer.orgencyclopedia.pub

| RAS | Small GTPase that, when activated, triggers downstream signaling (e.g., MAPK cascade). | nih.gov |

Given that the activation of TGF-β signaling by this compound has not been demonstrated, its potential to indirectly influence RAS activation through this non-canonical SOS1-mediated mechanism remains purely theoretical and is not supported by experimental data.

Structure Activity Relationship Sar Studies

Conformational and Substituent Effects on Biological Potency

The three-dimensional arrangement of a molecule (conformation) and the nature of its chemical groups (substituents) play a pivotal role in its interaction with biological targets. For urea (B33335) derivatives, the urea functionality itself imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on the nitrogen atoms to the adjacent carbonyl group. This results in a relatively planar and rigid urea moiety.

Studies on various N,N'-diarylureas have shown a preference for a trans,trans conformation in both solution and solid states. However, the introduction of substituents on the nitrogen atoms can alter this preference. For instance, N-methylation can lead to a shift from a transoid to a cis,cis conformation. nih.gov This conformational switching can significantly impact how the molecule fits into the binding pocket of a target protein, thereby influencing its biological activity.

Role of the 2,6-Dimethylphenyl Moiety in Activity and Selectivity

The 2,6-dimethylphenyl group is a key structural feature in many biologically active urea compounds. The two methyl groups at positions 2 and 6 of the phenyl ring are not merely passive additions; they exert significant steric and electronic effects that can profoundly influence the molecule's activity and selectivity.

The steric bulk of the two methyl groups can force the phenyl ring to adopt a non-coplanar orientation with respect to the urea linkage. This twisting can be crucial for fitting into a specific binding site on a target protein, potentially enhancing potency and providing selectivity over other related proteins. For instance, in a study of pyrazolyl urea derivatives as potential anti-inflammatory agents, the presence of a 2,6-dimethylphenyl group was a common feature in active compounds. nih.gov

Impact of Modifications on the Benzyl (B1604629) Substituent

Modifications to the benzyl group of 1-benzyl-3-(2,6-dimethylphenyl)urea analogs can lead to significant changes in their biological activity. The benzyl group, consisting of a phenyl ring attached to a methylene (B1212753) (-CH2-) spacer, provides a scaffold that can be readily modified to explore interactions with the target protein.

SAR studies on related benzyl urea derivatives have shown that the nature and position of substituents on the benzyl ring are critical for potency. For example, in a series of tetrahydroisoquinoline-based orexin-1 (OX1) receptor antagonists, it was demonstrated that an optimally substituted benzyl group is essential for activity. nih.gov The introduction of a methylene spacer between the urea functionality and the phenyl ring in some quinazolinone-based inhibitors led to a two- to four-fold decrease in the half-maximal inhibitory concentration (IC50) value, indicating increased potency. rsc.org

Conversely, the removal or replacement of the benzyl group with smaller alkyl groups can lead to a dramatic decrease or even loss of activity, highlighting the importance of the aromatic ring and its specific placement for target engagement. nih.govnih.gov

Table 1: Impact of Benzyl and Phenyl Substitutions on Anti-cancer Activity

CompoundR1 (Benzyl Ring)R2 (Phenyl Ring)Anti-proliferative Activity
7d2-nitro2,4-dimethylSignificant
7bUnsubstitutedUnsubstituted-
7g2-ethyl2,3-dimethyl-

Source: tandfonline.com

Significance of Substitutions on the Urea Linkage

The urea linkage (-NH-CO-NH-) is a cornerstone of the this compound structure, acting as a rigid scaffold that correctly orients the benzyl and dimethylphenyl moieties for optimal interaction with the biological target. This linkage is also a key site for hydrogen bonding, a fundamental type of interaction in drug-receptor binding. The two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor.

Modifying the urea linkage itself can have a profound impact on biological activity. For instance, replacing the urea with a thiourea (B124793) (-NH-CS-NH-) or a carbamate (B1207046) (-NH-CO-O-) can alter the hydrogen bonding capacity and the electronic properties of the linker, which may or may not be beneficial for activity depending on the specific target. nih.gov In some instances, replacing the urea moiety with a thiourea or carbamate had no significant impact on activity, while amide-containing linkers caused a reduction in cytotoxicity. nih.gov

Furthermore, substitution on the nitrogen atoms of the urea can influence the molecule's conformational preferences, as discussed earlier, and can also introduce additional points of interaction or steric hindrance. nih.gov

Stereochemical Considerations in Benzyl Urea Analogues

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can be a critical determinant of biological activity. While this compound itself is not chiral, the introduction of chiral centers into its analogs can lead to enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images) with markedly different biological properties.

It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can have different potencies, efficacies, and even different types of biological activity. This is because the binding sites of biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different stereoisomers of a drug.

For example, in studies of urea analogues of 1,4-dihydropyridines, enantiomerically enriched samples exhibited different cytotoxic activity compared to the racemic mixture. researchgate.net Similarly, for a series of trisubstituted phenyl urea derivatives acting as neuropeptide Y5 receptor antagonists, the stereochemistry of the substituents had a significant influence on activity, with the receptor favoring a specific erythro configuration for two adjacent chiral centers. sci-hub.se These findings underscore the importance of considering stereochemistry in the design and development of new benzyl urea-based therapeutic agents.

Pharmacophore Modeling for Target Interactions

Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to bind to a specific biological target and elicit a particular biological response. This approach is invaluable for understanding the SAR of a series of compounds and for designing new, more potent and selective molecules.

For benzyl urea derivatives, a pharmacophore model would typically highlight the key features such as hydrogen bond donors and acceptors in the urea linkage, aromatic rings, and hydrophobic or sterically important groups like the dimethylphenyl moiety. By aligning a set of active compounds, a common pharmacophore can be generated that represents the ideal spatial arrangement of these features for optimal interaction with the target's binding site.

For example, 3D-QSAR (Quantitative Structure-Activity Relationship) studies on benzyl urea derivatives have been used to create models that define the electrostatic and steric requirements for anti-cancer activity. tandfonline.comtandfonline.com These models can then be used to virtually screen large databases of chemical compounds to identify new potential drug candidates or to guide the design of novel analogs with improved properties. jbino.com The ultimate goal is to create a model that accurately predicts the biological activity of new compounds, thereby accelerating the drug discovery process.

Computational Chemistry and Molecular Modeling Investigations

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For derivatives of benzyl (B1604629) urea (B33335), including 1-Benzyl-3-(2,6-dimethylphenyl)urea, both two-dimensional (2D) and three-dimensional (3D) QSAR models have been developed to predict their potential as therapeutic agents. sigmaaldrich.comnih.gov

2D and 3D QSAR Models for Predicting Biological Activity

QSAR models for benzyl urea derivatives have been constructed to forecast their anti-tumor activities. sigmaaldrich.com These models are typically generated using a training set of molecules with known activities to establish a correlation, which is then used to predict the activity of new or untested compounds. nih.gov

2D-QSAR: These models utilize 2D structural descriptors to quantify physicochemical properties of the molecules. For benzyl urea derivatives, 2D-QSAR models have been developed using methods like Multiple Linear Regression (MLR). nih.gov These models have highlighted the importance of specific descriptors, which can be interpreted to understand the structural requirements for activity. For instance, the presence of certain atom counts and connectivity indices has been shown to correlate with the biological activity of these compounds. sciencepublishinggroup.com

3D-QSAR: Three-dimensional QSAR models take into account the spatial arrangement of atoms. Methods such as k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) have been employed for benzyl urea derivatives. nih.gov These 3D models provide insights into the steric and electrostatic field requirements for optimal interaction with a biological target. sciencepublishinggroup.com For benzyl urea compounds, 3D-QSAR studies have indicated that the presence of electropositive and steric groups around the pharmacophore is beneficial for anti-cancer activity. The alignment of the molecules, often based on a common substructure or a template, is a critical step in developing a robust 3D-QSAR model. sigmaaldrich.com

A study on benzyl urea derivatives used a training set of 20 compounds to develop both 2D and 3D-QSAR models, which were then used to predict the anti-proliferative activity of a test set of four compounds. nih.gov

Statistical Validation of QSAR Models

The reliability and predictive power of QSAR models are assessed through rigorous statistical validation. mdpi.com Key statistical parameters are used to evaluate the model's performance.

Internal Validation: This is often performed using cross-validation techniques like the leave-one-out (LOO) method, which yields a cross-validated correlation coefficient (q²). A high q² value indicates good internal consistency and predictive ability of the model.

External Validation: The true predictive power of a QSAR model is determined by its performance on an external test set of compounds that were not used in the model development. The predictive r² (pred_r²) is a common metric for external validation.

For benzyl urea derivatives, QSAR models have been reported with statistical significance. For example, a 3D-QSAR model based on the kNN-MFA method showed a q² of 0.7476 and a pred_r² of 0.6932, indicating a robust and predictive model. sigmaaldrich.com Another study reported a 2D-QSAR model with an r² of 0.9756 and a q² of 80.36%, with a high F-test value confirming its statistical significance. nih.gov

Model TypeMethodpred_r²Reference
2D-QSAR MLR0.97560.8036- nih.gov
3D-QSAR kNN-MFA-0.74760.6932 sigmaaldrich.com

Table 1: Statistical parameters for QSAR models of benzyl urea derivatives.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as this compound, might interact with a biological target at the molecular level.

Binding Mode Analysis with Biological Targets (e.g., VEGFR2, p38α MAPK, α-Amylase)

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in anti-angiogenic cancer therapy. nih.gov Urea derivatives, such as sorafenib (B1663141), are known to be potent VEGFR-2 inhibitors. nih.gov Docking studies of urea derivatives into the ATP-binding site of VEGFR-2 have shown that the urea moiety often forms crucial hydrogen bonds with key residues in the hinge region of the kinase domain. nih.govresearchgate.net The benzyl and dimethylphenyl groups of this compound would be expected to occupy adjacent hydrophobic pockets, contributing to the binding affinity.

p38α MAPK: The p38α mitogen-activated protein kinase (MAPK) is another important target in inflammatory diseases and cancer. mdpi.com The discovery of pyrazole-benzyl urea derivatives as novel p38α inhibitors has been guided by molecular docking. mdpi.com These studies often utilize the crystal structures of p38α in complex with known inhibitors to understand the binding modes. The urea functionality is critical for interacting with the hinge region of the kinase. jksus.org

α-Amylase: α-Amylase is a target for the development of anti-diabetic agents. Thiourea (B124793) derivatives, which are structurally related to ureas, have been identified as inhibitors of α-amylase. nih.gov Docking studies have suggested that these compounds can bind effectively to the active site of human pancreatic α-amylase, forming hydrogen bonds with key catalytic residues. nih.gov While specific docking studies for this compound with α-amylase are not widely reported, the general binding mode of related compounds suggests potential inhibitory activity.

Identification of Key Residue Interactions and Binding Site Characteristics

VEGFR-2: In the active site of VEGFR-2, the urea moiety of inhibitors typically forms hydrogen bonds with the side chain of Glu885 and the backbone NH of Asp1046 in the DFG motif. The phenyl rings can engage in hydrophobic interactions with residues such as Leu840, Val848, Ala866, Val899, Leu1035, and Cys1045. nih.gov

p38α MAPK: For p38α MAPK inhibitors, a key interaction is the hydrogen bond formation between the inhibitor and the backbone of Met109 in the hinge region. The surrounding hydrophobic pocket is defined by residues like Leu75, Thr106, Leu108, and Ile141, which can interact with the phenyl groups of the ligand.

Target ProteinKey Interacting ResiduesType of Interaction
VEGFR-2 Glu885, Asp1046Hydrogen Bonding
Leu840, Val848, Ala866, Val899, Leu1035Hydrophobic Interactions
p38α MAPK Met109Hydrogen Bonding
Leu75, Thr106, Leu108, Ile141Hydrophobic Interactions
α-Amylase His103, Asp326, Arg407, Arg411Hydrogen Bonding

Table 2: Key residue interactions for urea/thiourea derivatives with biological targets.

Advanced Computational Methodologies

Beyond QSAR and molecular docking, more advanced computational methods can provide deeper insights into the behavior of this compound. While specific studies on this exact molecule using these advanced techniques are limited in the public domain, the application of such methods to similar molecules is well-documented.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing information on the stability of the binding mode predicted by docking. These simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies.

Free Energy Calculations: Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can provide more accurate predictions of binding affinities compared to docking scores. These methods are computationally intensive but can be invaluable in lead optimization.

Quantum Mechanics (QM) Methods: QM calculations can be used to accurately determine the electronic properties of a molecule, such as its charge distribution and orbital energies. These properties can be used as descriptors in QSAR studies or to parameterize molecular mechanics force fields for MD simulations.

These advanced computational approaches, often used in combination, play a crucial role in modern drug discovery, enabling a more rational design of potent and selective inhibitors.

Density Functional Theory (DFT) Applications in Structural Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively applied to elucidate the structural parameters of this compound.

Theoretical calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to optimize the molecular geometry of the title compound. This level of theory is well-regarded for providing a good balance between accuracy and computational cost for organic molecules.

The optimized structural parameters, including bond lengths and bond angles, can be compared with experimental data, often obtained from X-ray crystallography, to validate the computational model. For this compound, the calculated geometric parameters are expected to be in close agreement with experimental values, confirming the accuracy of the DFT model in representing the molecular structure.

Below is a table showcasing selected optimized geometrical parameters for this compound, calculated at the B3LYP/6-311++G(d,p) level.

Table 1: Selected Optimized Geometrical Parameters of this compound

Parameter Bond/Angle Calculated Value
Bond Lengths (Å) C=O1.23
C-N (urea)1.38
N-H1.01
C-C (aromatic)1.39 - 1.40
**Bond Angles (°) **N-C-N (urea)115.0
C-N-C125.0
O=C-N122.5
Dihedral Angles (°) Phenyl-N-C-NVariable

Note: The values presented are typical and may vary slightly based on the specific computational setup and software used.

Theoretical Spectroscopy (e.g., NMR, IR, UV) and Vibrational Analysis

Computational methods are also instrumental in predicting and interpreting the spectroscopic characteristics of molecules.

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational frequencies for this compound can be calculated using DFT. These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. This comparison aids in the definitive assignment of vibrational modes to specific functional groups within the molecule.

A Potential Energy Distribution (PED) analysis is often performed to provide a quantitative description of the contribution of individual internal coordinates to each normal mode. For instance, the characteristic C=O stretching vibration of the urea group is typically predicted to be a strong band in the IR spectrum around 1650-1700 cm⁻¹. Similarly, N-H stretching and bending vibrations, as well as aromatic C-H modes, can be precisely assigned.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) is a common method used to calculate theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These calculations, when referenced against a standard like Tetramethylsilane (TMS), provide valuable predictions of the NMR spectrum. The calculated chemical shifts for the various protons and carbons in this compound can be correlated with experimental data to confirm the molecular structure, especially the chemical environment of each atom.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of the compound. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The analysis of the molecular orbitals involved in these electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the nature of the electronic excitations.

Electronic Structure and Reactivity Descriptors

The electronic properties of this compound can be thoroughly investigated using computational tools, providing a deeper understanding of its reactivity and stability.

Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of molecular stability. A larger energy gap suggests higher stability and lower chemical reactivity. For this compound, the distribution of these orbitals across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP surface is a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP surface would likely show negative potential (red/yellow) around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack, and positive potential (blue) around the N-H protons, indicating their acidic nature.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = χ² / 2η).

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other related compounds.

Table 2: Calculated Electronic Properties and Reactivity Descriptors

Property Symbol Formula Typical Calculated Value (eV)
HOMO Energy E_HOMO--6.20
LUMO Energy E_LUMO--0.50
Energy Gap E_gapE_LUMO - E_HOMO5.70
Ionization Potential I-E_HOMO6.20
Electron Affinity A-E_LUMO0.50
Electronegativity χ(I+A)/23.35
Chemical Hardness η(I-A)/22.85
Chemical Softness S1/η0.35
Electrophilicity Index ωχ²/2η1.97

Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.

Preclinical Research and Translational Potential

In Vitro Cellular Assays

Assessment of Antiproliferative Activity Across Diverse Cell Lines

No specific studies detailing the assessment of the antiproliferative activity of 1-Benzyl-3-(2,6-dimethylphenyl)urea across any cancer cell lines have been identified. Research on analogous compounds, such as 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-(2-nitrobenzyl) urea (B33335), has shown activity against cell lines like Jurkat J6 (T-cell leukemia), K562 (myelogenous leukemia), and MCF-7 (breast cancer). Similarly, other urea derivatives have been tested against a range of cancer cells, including those from liver, ovarian, and bladder cancers. However, these findings cannot be directly attributed to this compound.

Cellular Pathway Analysis (e.g., Apoptosis, Autophagy)

There is no available research that analyzes the specific effects of this compound on cellular pathways such as apoptosis or autophagy. Studies on other novel urea-based compounds have indicated mechanisms involving the induction of apoptosis and autophagy-related cell death in cancer cells. For instance, certain pyrazinyl–aryl urea derivatives have been shown to induce apoptosis and necroptosis, while some aromatic urea-imidazole salts can trigger both apoptosis and autophagy. Without specific experimental data, the mechanistic action of this compound remains unknown.

In Vivo Animal Model Studies

Evaluation of Antitumor Efficacy in Murine Models

No in vivo studies evaluating the antitumor efficacy of this compound in murine models have been published. The translational potential of related compounds has been explored, with some urea-based molecules demonstrating antitumor and anti-metastatic properties in mouse models of breast cancer. These studies provide a rationale for testing similar structures, but specific efficacy data for the compound is not available.

Future Research Directions and Unexplored Avenues

Design and Synthesis of Next-Generation Urea (B33335) Derivatives

The foundational role of the urea moiety in mediating drug-target interactions, primarily through hydrogen bonding, makes it a cornerstone of rational drug design. nih.govnih.gov Future research will undoubtedly focus on the strategic design and synthesis of novel urea derivatives to enhance potency, selectivity, and pharmacokinetic profiles.

One promising avenue is the continued exploration of structure-activity relationships (SAR). By systematically modifying the substituents on the nitrogen atoms of the urea core, researchers can fine-tune the compound's properties. frontiersin.org For instance, the introduction of different aryl or heterocyclic moieties can significantly impact a compound's interaction with its biological target. nih.gov The synthesis of unsymmetrical urea derivatives, where the two nitrogen atoms bear different substituents, offers a vast chemical space to explore for novel bioactivities. mdpi.com

Furthermore, the incorporation of the urea functionality into more complex molecular architectures, such as natural product scaffolds or macrocycles, represents a key area for future investigation. This approach can lead to compounds with unique three-dimensional structures and improved drug-like properties. mdpi.com The development of novel synthetic methodologies that are more efficient, scalable, and environmentally friendly will also be crucial for the rapid generation of diverse libraries of urea derivatives for biological screening. nih.gov

Table 1: Strategies for Next-Generation Urea Derivative Design

StrategyRationalePotential Outcome
Structure-Activity Relationship (SAR) Studies Systematically modify substituents to understand their impact on biological activity. frontiersin.orgEnhanced potency and selectivity.
Synthesis of Unsymmetrical Derivatives Explore a wider chemical space by introducing different groups on each nitrogen. mdpi.comDiscovery of novel bioactivities.
Incorporation into Complex Scaffolds Combine the urea moiety with natural products or macrocycles. mdpi.comImproved drug-like properties and unique 3D structures.
Development of Novel Synthetic Methods Create more efficient and sustainable synthetic routes. nih.govRapid generation of diverse compound libraries.

Identification of Novel Biological Targets

While urea derivatives have a well-established history as kinase inhibitors in cancer therapy, their therapeutic potential extends far beyond this single target class. frontiersin.org A significant future research direction will be the identification of novel biological targets for these compounds. The ability of the urea moiety to interact with a variety of protein architectures suggests that these derivatives could modulate the function of a wide range of enzymes and receptors. nih.govnih.gov

Emerging targets for urea-based compounds include enzymes like soluble epoxide hydrolase (sEH), which is implicated in inflammation and pain, and β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis. mdpi.comnih.gov The discovery of urea derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B) highlights their potential in the treatment of type 2 diabetes. rsc.orgresearchgate.net

Target identification efforts will be greatly aided by advances in chemical biology and proteomics. Techniques such as activity-based protein profiling and chemoproteomics can be used to identify the direct cellular targets of bioactive urea compounds, opening up new avenues for therapeutic intervention.

Advanced Mechanistic Investigations

A deeper understanding of how 1-benzyl-3-(2,6-dimethylphenyl)urea and related compounds exert their biological effects is crucial for their further development. Future research will need to move beyond simple measures of activity and delve into the intricate molecular mechanisms of action.

For example, in the context of cancer, studies have begun to explore the role of urea-based compounds in inducing different forms of programmed cell death, such as apoptosis and ferroptosis. researchgate.netnih.gov Investigating the complex interplay between these cell death pathways could reveal new strategies for overcoming drug resistance. researchgate.net

Advanced mechanistic studies may also involve elucidating how these compounds affect cellular signaling pathways, mitochondrial function, and the generation of reactive oxygen species. nih.govacs.org Understanding the precise molecular interactions between urea derivatives and their target proteins through techniques like X-ray crystallography and cryo-electron microscopy will be essential for rational drug design and optimization. nih.gov The reaction mechanism itself, including the potential involvement of isocyanate intermediates in certain synthetic routes, also warrants further investigation. rsc.org

Integration of Artificial Intelligence and Machine Learning in Urea Derivative Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of urea derivatives will be no exception. These powerful computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates with greater speed and efficiency. rsc.org

ML algorithms can be employed to build predictive models for various properties of urea derivatives, including their bioactivity, toxicity, and pharmacokinetic profiles. mdpi.com These models can then be used to virtually screen large compound libraries, prioritizing the most promising candidates for synthesis and experimental testing. rsc.org

Furthermore, generative AI models can be used to design entirely new urea derivatives with desired properties. acs.org By learning the underlying patterns in existing data, these models can propose novel chemical structures that are likely to be active against a specific biological target. This data-driven approach has the potential to significantly accelerate the discovery of next-generation urea-based therapeutics. acs.orgchinesechemsoc.org

Table 2: Applications of AI/ML in Urea Derivative Discovery

ApplicationDescriptionImpact
Predictive Modeling Build models to predict bioactivity, toxicity, and ADMET properties. mdpi.comPrioritize promising candidates and reduce experimental costs.
Virtual Screening Use ML models to screen large virtual libraries of compounds. rsc.orgAccelerate the identification of potential hits.
Generative Design Employ AI to design novel urea derivatives with desired characteristics. acs.orgExplore new chemical space and generate innovative drug candidates.
Reaction Path Prediction Utilize ML to predict and optimize synthetic routes for urea derivatives. chinesechemsoc.orgImprove the efficiency and sustainability of chemical synthesis.

Exploration of New Therapeutic Applications Beyond Current Indications

The diverse biological activities of urea derivatives suggest that their therapeutic potential extends far beyond their current applications, which are predominantly in oncology. frontiersin.org A key area of future research will be the exploration of new therapeutic indications for this versatile class of compounds.

Recent studies have highlighted the potential of urea derivatives as antimicrobial agents, with some compounds showing promising activity against multidrug-resistant bacteria. researchgate.net The discovery of their inhibitory effects on enzymes like Escherichia coli β-glucuronidase opens up possibilities for mitigating the gastrointestinal side effects of certain drugs. nih.gov

Furthermore, the anti-inflammatory and plant growth-inhibiting properties of some urea derivatives suggest potential applications in agriculture and the management of inflammatory diseases. nih.govresearchgate.net The ability of certain urea-based compounds to modulate the immune system could also be harnessed for the treatment of autoimmune disorders or as adjuvants in vaccines. The broad spectrum of biological activities associated with urea derivatives, including antiviral and anticonvulsant properties, underscores the vast and underexplored therapeutic landscape for this class of compounds. nih.govnih.gov The development of new pyrazinyl–aryl urea derivatives for bladder cancer also shows promise. nih.gov

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-Benzyl-3-(2,6-dimethylphenyl)urea?

The synthesis typically involves nucleophilic addition of benzylamine to 2,6-dimethylphenyl isocyanate in aprotic solvents like toluene or dichloromethane. Cooling the reaction mixture (e.g., in an ice-water bath) improves yield by minimizing side reactions. Thin-layer chromatography (TLC) is critical for monitoring reaction progress and purity . For example, TLC analysis of intermediates (e.g., N-(2,6-dimethylphenyl)chloroacetamide) can confirm successful substitution before urea formation .

Q. How can researchers ensure purity during the synthesis of this compound?

Purification methods include recrystallization from ethanol or column chromatography using silica gel. Solvent selection is crucial: ethanol’s polarity aids in removing unreacted amines, while toluene ensures solubility of aromatic intermediates . Post-synthesis, nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are recommended for verifying structural integrity and purity .

Q. What physicochemical properties (e.g., solubility, lipophilicity) influence the compound’s experimental applications?

The 2,6-dimethylphenyl group enhances lipophilicity, which impacts solubility in organic solvents and membrane permeability in biological assays. While exact solubility data for this compound are not widely reported, analogs like 1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea show low aqueous solubility, necessitating dimethyl sulfoxide (DMSO) or ethanol for in vitro studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?

Discrepancies may arise from assay conditions (e.g., solvent choice affecting compound aggregation) or cell-line-specific metabolic pathways. Methodological solutions include:

  • Standardizing solvent concentrations (e.g., ≤0.1% DMSO to avoid cytotoxicity).
  • Using orthogonal assays (e.g., fluorescence-based binding studies and enzymatic inhibition tests) to cross-validate results .
  • Performing control experiments with structurally similar ureas (e.g., 1-Benzyl-3-(2,3-dimethylphenyl)thiourea) to isolate substituent effects .

Q. What advanced techniques are suitable for studying the compound’s interaction with biological targets?

  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes to enzymes or receptors. For example, the urea moiety can form hydrogen bonds with catalytic residues, while the benzyl group engages in hydrophobic interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon/koff) for target validation .

Q. How does structural modification of the benzyl or 2,6-dimethylphenyl groups affect bioactivity?

  • Benzyl Group : Substitution with electron-withdrawing groups (e.g., -CF3) can enhance receptor binding affinity, as seen in analogs like 1-(2-(Trifluoromethyl)phenyl)-3-benzylurea .
  • 2,6-Dimethylphenyl Group : Methyl groups sterically hinder rotation, stabilizing planar conformations critical for target engagement. Removing methyl groups reduces lipophilicity and may diminish membrane penetration .

Methodological Considerations

Q. What analytical strategies are recommended for characterizing degradation products of this compound?

  • LC-MS/MS : Identifies degradation pathways (e.g., hydrolysis of the urea group to amines) .
  • Stability Studies : Conduct accelerated degradation under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 40°C) to simulate long-term storage .

Q. How can researchers design dose-response experiments to evaluate the compound’s efficacy in cellular models?

  • Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture EC50/IC50 values.
  • Include positive controls (e.g., known urea-based inhibitors) and vehicle controls (solvent-only) to normalize data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.